molecular formula C13H18N2 B13256027 2-{4-[(2-Methylbutyl)amino]phenyl}acetonitrile

2-{4-[(2-Methylbutyl)amino]phenyl}acetonitrile

Cat. No.: B13256027
M. Wt: 202.30 g/mol
InChI Key: XGIUKWFFMJPUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(2-Methylbutyl)amino]phenyl}acetonitrile is an organic compound with the molecular formula C13H18N2 This compound is characterized by the presence of a phenyl ring substituted with an acetonitrile group and an amino group attached to a 2-methylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-Methylbutyl)amino]phenyl}acetonitrile typically involves the reaction of 4-aminobenzonitrile with 2-methylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-Methylbutyl)amino]phenyl}acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

2-{4-[(2-Methylbutyl)amino]phenyl}acetonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding assays.

    Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-{4-[(2-Methylbutyl)amino]phenyl}acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its action can include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile
  • 2-{4-[(2-Ethylbutyl)amino]phenyl}acetonitrile
  • 2-{4-[(2-Methylpentyl)amino]phenyl}acetonitrile

Uniqueness

2-{4-[(2-Methylbutyl)amino]phenyl}acetonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interaction with molecular targets. The presence of the 2-methylbutyl group may confer distinct steric and electronic properties, making it different from other similar compounds.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

2-[4-(2-methylbutylamino)phenyl]acetonitrile

InChI

InChI=1S/C13H18N2/c1-3-11(2)10-15-13-6-4-12(5-7-13)8-9-14/h4-7,11,15H,3,8,10H2,1-2H3

InChI Key

XGIUKWFFMJPUAL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC1=CC=C(C=C1)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.